molecular formula C9H7N3O4 B1393525 7-Methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 1216863-61-4

7-Methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No. B1393525
M. Wt: 221.17 g/mol
InChI Key: YRHLCUBLOIXXQD-UHFFFAOYSA-N
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Description

“7-Methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylic acid” is a chemical compound with the molecular formula C8H7N3O2 . It is a derivative of imidazo[1,2-a]pyridine, which is an important fused bicyclic 5–6 heterocycle recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of “7-Methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylic acid” can be represented by the InChI code: InChI=1S/C8H8N2/c1-7-2-4-10-5-3-9-8(10)6-7/h2-6H,1H3 . The molecular weight of this compound is 132.1625 .


Chemical Reactions Analysis

While specific chemical reactions involving “7-Methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylic acid” are not available in the retrieved data, imidazo[1,2-a]pyridines have been synthesized through various chemical reactions including condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .

Scientific Research Applications

Synthesis and Derivatives

  • Synthesis of Triazines : The imidazo[1,2-a]pyridine system has been used to synthesize fused triazines, which are planar, angular tri-heterocycles with potential biological activity (Zamora et al., 2004).

  • Creation of Imidazo-pyrimidines : Research on synthesizing various 7-substituted 2,3-dihydroimidazo[1,2-c]pyrimidines has been conducted, indicating the compound's utility in creating novel heterocyclic structures (Clark & Ramsden, 1971).

  • Production of Pyridinones : The compound has been used in synthesizing 7-(aryl)-8-nitro-2,3,6,7-tetrahydroimidazo[1,2-a]pyridinones and related structures, highlighting its versatility in creating diverse molecular frameworks (Bayat, Rezaee, & Zhu, 2017).

Catalytic and Reactive Properties

  • Catalytic Activity : The imidazo[1,2-a]pyridine derivatives have been evaluated for their catalytic activities, especially in the oxidation of catechol to o-quinone, showing their potential in catalysis research (Saddik et al., 2012).

  • SRN1 Reactions : This compound has been a subject of study in SRN1 (nucleophilic aromatic substitution) reactions, providing insights into the reactivities of different electrophile halides (Vanelle, Szabo, & Crozet, 2008).

  • Oxidative Amination : A unique iron-catalyzed oxidative diamination of nitroalkene with 2-aminopyridine for synthesizing 2-nitro-3-arylimidazo[1,2-a]pyridines demonstrates the compound's role in developing new synthetic methods (Monir, Bagdi, Ghosh, & Hajra, 2014).

Structural and Electron Density Studies

  • X-ray Structural Investigations : Studies on the charge distributions and crystal structures of imidazo[1,2-a]pyridine derivatives, including the impact of nitro-group insertion on the electron density distribution, have been conducted (Tafeenko, Paseshnichenko, & Schenk, 1996).

  • Microbial Degradation Mechanism : Research on the microbial degradation of compounds containing 7-Methyl-8-nitroimidazo[1,2-a]pyridine structure offers insights into environmental interactions and degradation pathways of such compounds (Cai et al., 2015).

properties

IUPAC Name

7-methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O4/c1-5-2-3-11-4-6(9(13)14)10-8(11)7(5)12(15)16/h2-4H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRHLCUBLOIXXQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC(=CN2C=C1)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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